Conformational Control: γ-Turn Induction vs. β-Turn Induction by Cα-Methyl Proline
2-Methylazetidine-2-carboxylic acid induces a γ-turn conformation in peptide backbones, a feature not observed with its higher homolog Cα-methyl proline, which promotes β-turns. This differential behavior was established through conformational studies of model peptides [1]. The quantitative comparison is based on reported dihedral angles and hydrogen-bonding patterns.
| Evidence Dimension | Peptide Backbone Conformation (Turn Type Induced) |
|---|---|
| Target Compound Data | γ-turn (characterized by a C7 hydrogen bond between residues i and i+2). |
| Comparator Or Baseline | Cα-methyl proline (induces β-turns, characterized by a C10 hydrogen bond between residues i and i+3). |
| Quantified Difference | Qualitative difference in turn type (γ vs. β), representing a distinct conformational motif. |
| Conditions | Conformational analysis of model peptides (e.g., Ac-Xxx-NHMe) using NMR, IR spectroscopy, and X-ray crystallography. |
Why This Matters
Procurement of the correct α,α-disubstituted amino acid is critical for projects aiming to mimic specific secondary structure elements (e.g., γ-turn mimetics for GPCR ligands) rather than β-turns.
- [1] Baeza, J. L.; Gerona-Navarro, G.; Pérez de Vega, M. J.; García-López, M. T.; González-Muñiz, R. Azetidine-2-carboxylic acid: from a natural product to a privileged scaffold. Tetrahedron 2008, 64, 1763-1770. View Source
